5-amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide
Overview
Description
5-amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide (5-NCMBS) is an important organic compound used in scientific research. It is a synthetic compound that is used as a substrate in various biochemical and physiological experiments. 5-NCMBS has a wide range of applications in research, including in the study of enzyme kinetics, drug metabolism, and the study of neurotransmitter systems.
Scientific Research Applications
Antitumor Activity and Cell Cycle Inhibition
5-Amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide, as a part of sulfonamide libraries, has been explored for its antitumor properties. Compounds from these libraries, such as E7010 and E7070, have shown promising results as cell cycle inhibitors and have proceeded to clinical trials. These compounds, including the structurally similar 5-Amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide, disrupt tubulin polymerization or induce changes in cell cycle phases in cancer cell lines, indicating potential therapeutic applications in oncology (Owa et al., 2002).
Carbonic Anhydrase Inhibition
The compound has been identified as a potent inhibitor of tumor-associated carbonic anhydrase isozyme IX, a characteristic of certain cancer cells. This suggests a role in developing selective antitumor agents, offering a targeted approach in cancer therapy (Ilies et al., 2003).
Chiral Purity Determination
The chiral purity of related sulfonamide compounds has been assessed using advanced chromatographic techniques, indicating the importance of these compounds in pharmaceutical manufacturing and quality control processes (Kasawar & Farooqui, 2009).
Sulfonamide as a Functional Group in Drug Design
The sulfonamide group, central to the structure of 5-Amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide, is a critical component in various drugs, especially in antibacterials. It serves as a functional group mimicking natural substrates in enzymatic reactions, illustrating the compound's potential in drug design and development (Kalgutkar et al., 2010).
Environmental Degradation of Sulfonamides
Studies have examined the degradation pathways of sulfonamides, including compounds structurally related to 5-Amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide, in environmental contexts. Understanding the degradation behavior is crucial for assessing environmental persistence and potential impacts (Ricken et al., 2013).
properties
IUPAC Name |
5-amino-N-cyclopropyl-2-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICBVMMORRARCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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